molecular formula C17H17NO3 B2773188 N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzamide CAS No. 349618-67-3

N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzamide

Cat. No. B2773188
M. Wt: 283.327
InChI Key: FXWNJDJTPFUZHO-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzamide, also known as MDMA or ecstasy, is a psychoactive drug that has gained popularity in recent years due to its euphoric and empathogenic effects. Despite its recreational use, MDMA has also been the subject of scientific research due to its potential therapeutic applications. In

Scientific Research Applications

Mitosis Inhibition in Plant Cells

A study on N-(1,1-dimethylpropynyl) benzamide series, which shares structural similarities with N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzamide, highlighted its role as a powerful and selective inhibitor of mitosis in plant cells. This was demonstrated through its characteristic effect on seedlings of various species, indicating its potential for agricultural research and development of herbicidal agents (Merlin et al., 1987).

Synthetic Utility in Chemistry

Research into the chemistry and synthetic utility of α-(Dimethylamino)benzylidene and 1-(Dimethylamino)ethylidene acetals revealed the reactivity of compounds like N,N-Dimethylbenzamide in reactions with vicinal cis-diols. This study underscores the compound's significance in organic synthesis, offering pathways for the creation of novel molecules and intermediates (Hanessian & Moralioglu, 1972).

Antiproliferative Activity Against Cancer Cell Lines

A series of N-1,3-benzothiazol-2-ylbenzamide derivatives, structurally related to N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzamide, were examined for their antiproliferative activity on human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines. This study demonstrates the compound's potential as a template for developing novel anticancer agents, highlighting its role in inducing apoptosis in cancer cells (Corbo et al., 2016).

Biosensor Development

The development of a high-sensitive biosensor based on a novel modified electrode for the electrocatalytic determination of biomolecules showcases the application of derivatives of N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzamide in analytical chemistry and diagnostics. This study not only expands the compound's utility in scientific research but also its potential in medical and environmental monitoring (Karimi-Maleh et al., 2014).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-11-3-5-14(7-12(11)2)17(19)18-9-13-4-6-15-16(8-13)21-10-20-15/h3-8H,9-10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWNJDJTPFUZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201322427
Record name N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649168
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzamide

CAS RN

349618-67-3
Record name N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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